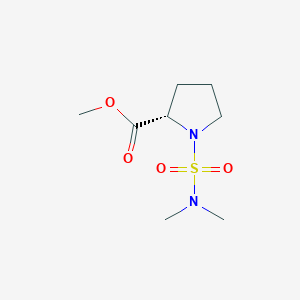

methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate

Description

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a dimethylsulfamoyl group at the nitrogen atom and a methyl ester at the C2 position.

Properties

Molecular Formula |

C8H16N2O4S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

LNKMFRSBQVXKOQ-ZETCQYMHSA-N |

Isomeric SMILES |

CN(C)S(=O)(=O)N1CCC[C@H]1C(=O)OC |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Core Formation

The synthesis begins with functionalized pyrrolidine precursors. A common approach involves 4-trans-L-hydroxyproline , which is esterified using thionyl chloride (SOCl₂) in methanol to yield methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride. This step achieves 90% yield under reflux conditions (45°C, 12 hr), with recrystallization from methanol-diethyl ether ensuring purity.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) and benzyl groups are frequently employed to protect reactive sites. For instance, 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in tertiary butanol, achieving 91.9% yield after column chromatography. Phase-transfer catalysts like quaternary ammonium salts enhance alkylation efficiency during carboxylate activation.

Synthetic Routes to Methyl (2S)-1-(Dimethylsulfamoyl)pyrrolidine-2-carboxylate

Sulfamoylation of Pyrrolidine Intermediates

The dimethylsulfamoyl group is introduced via nucleophilic substitution. In a representative procedure:

-

Deprotonation : Methyl (2S)-pyrrolidine-2-carboxylate is treated with a strong base (e.g., LiHMDS, 2.2 equiv) in THF at -78°C to generate a reactive alkoxide.

-

Sulfamoylation : Dimethylsulfamoyl chloride (1.5 equiv) is added dropwise, followed by warming to 25°C for 4 hr.

-

Workup : The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc = 7:3).

Key Data :

Catalytic Hydrogenation for Stereochemical Control

Double bonds in pyrrolidine precursors are hydrogenated using Pd/C or Rh/Al₂O₃ under H₂ (50 psi). For example, hydrogenation of (S)-N-Boc-2,3-dihydro-1H-pyrrole-2-carboxylate in methanol with 10% Pd/C affords the cis-isomer with >99% ee, critical for retaining chirality.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Base Selection

Strong bases like LiHMDS or n-BuLi are preferred for deprotonation, whereas milder bases (e.g., NaHCO₃) suffice for aqueous workups.

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Scientific Research Applications

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in various scientific domains:

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of complex molecules.

- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

- Enzyme Inhibition : Research indicates its potential as an enzyme inhibitor, which could be pivotal in drug development aimed at targeting specific biological pathways .

- Neuroscience : Studies have highlighted its role in modulating ion channels, particularly through selective inhibition of NKCC1 (a sodium-potassium-chloride cotransporter), which may lead to therapeutic advancements in treating neurological disorders .

Medicine

- Therapeutic Development : Investigated for its therapeutic potential in developing new drugs aimed at various diseases, including hypertension and neurological conditions.

- Pharmacokinetics : Its pharmacokinetic properties are being studied to understand absorption, distribution, metabolism, and excretion profiles.

Industry

- Pharmaceutical Production : Used in the synthesis of pharmaceutical agents and agrochemicals due to its unique structural properties that enhance bioactivity.

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecules; chiral auxiliary for asymmetric synthesis |

| Biology | Potential enzyme inhibitor; modulator of ion channels |

| Medicine | Development of new therapeutics; studies on pharmacokinetics |

| Industry | Synthesis of pharmaceuticals and agrochemicals |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Forms hydrogen bonds with enzyme active sites |

| Binding Affinity | Interacts with hydrophobic protein pockets |

Case Studies

- Selective NKCC1 Inhibition : A study detailed the design and characterization of compounds similar to this compound that selectively inhibit NKCC1 without increasing diuresis. This characteristic allows for overcoming limitations associated with traditional diuretics like bumetanide .

- Asymmetric Synthesis : Another research project utilized this compound as a chiral auxiliary to synthesize enantiomerically pure derivatives for pharmaceutical applications, demonstrating its effectiveness in enhancing reaction selectivity and yield.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyrrolidine/Piperidine Derivatives

Key Observations :

- Piperidine analogs (6-membered rings) exhibit different conformational flexibility compared to pyrrolidine derivatives, influencing binding affinity in biological systems .

Key Observations :

- Carbamoyl-pyrrolidines achieve higher yields (e.g., 60% in ) compared to sulfamoyl analogs, likely due to the challenging introduction of sulfonamide groups.

Physical and Spectroscopic Properties

Table 3: Comparative Physical Properties

Key Observations :

- Sulfamoyl groups exhibit strong IR absorption near 1169–1208 cm⁻¹ (S=O stretching), absent in carbamoyl analogs .

- The methyl ester in all compounds contributes to a characteristic C=O stretch at ~1730 cm⁻¹.

- Optical rotation values ([α]D) for chiral analogs range from −39.6 to −45.5, highlighting stereochemical consistency in synthetic routes .

Biological Activity

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C7H14N2O4S

- Molecular Weight : 222.26 g/mol

This compound features a pyrrolidine ring substituted with a dimethylsulfamoyl group and a carboxylate moiety, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Ring : The initial step involves cyclization reactions using amino acid derivatives.

- Introduction of Dimethylsulfamoyl Group : This can be achieved through nucleophilic substitution reactions.

- Esterification : The final step involves esterification with methanol to yield the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related pyrrolidine derivatives. For instance, compounds with similar structures have shown significant inhibition of tumor growth in xenograft models by modulating pathways involving MDM2 and p53 proteins .

- Case Study : A study on spirooxindoles demonstrated that derivatives containing pyrrolidine cores exhibited high affinity for MDM2, leading to effective tumor regression in vivo .

Antimicrobial Properties

Research has also indicated that pyrrolidine derivatives possess antimicrobial activities. A related study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial efficacy against several bacterial and fungal pathogens. Some compounds demonstrated notable antibacterial activity, suggesting that this compound may exhibit similar properties .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-component reactions, such as Ugi-type protocols, leveraging chiral precursors like L-proline derivatives. For example, analogous compounds are synthesized via cyclization of L-proline with ketones and isocyanates, followed by sulfamoylation . Optimization includes solvent selection (e.g., dichloromethane or methanol), temperature control (reflux or room temperature), and stoichiometric ratios of reagents to maximize yields. Gradient solvent extraction and purification via flash chromatography are critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- NMR Spectroscopy : H and C NMR are essential for confirming the pyrrolidine ring structure, ester carbonyl ( ppm), and dimethylsulfamoyl group ( ppm for N(CH)) .

- IR Spectroscopy : Look for ester C=O stretching ( cm) and sulfonamide S=O vibrations ( cm) .

- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]) to confirm purity .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing the (2S) configuration of the pyrrolidine ring?

The (2S) stereochemistry is often preserved by using chiral precursors like L-proline methyl ester, which retains its configuration during reactions . Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution during crystallization can further enhance enantiomeric purity. For example, tert-butoxycarbonyl (Boc) protection of intermediates prevents racemization during sulfamoylation .

Q. What methodologies are recommended for elucidating the biological activity and mechanism of action of this compound?

- Enzymatic Assays : Test inhibition of proteases (e.g., cathepsins) using fluorogenic substrates, as seen in structurally related sulfamoyl compounds .

- QSAR Modeling : Correlate substituent effects (e.g., dimethylsulfamoyl vs. carbamoyl groups) with activity using computational tools .

- X-ray Crystallography : Resolve binding modes with target proteins using SHELX-refined structures .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability .

- Advanced Characterization : Use X-ray crystallography (SHELX) to unambiguously confirm structure, especially if NMR data conflicts .

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.